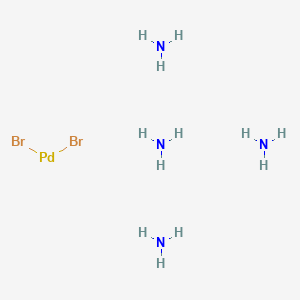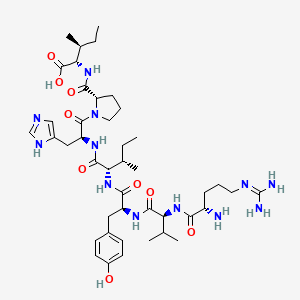
Tetraamminepalladium(II) bromide
Overview
Description
Tetraamminepalladium(II) bromide is a chemical compound with the linear formula (NH3)4PdBr2 . It appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a palladium atom at the center, surrounded by four ammonia (NH3) molecules and two bromide ions . The molecular weight of this compound is 334.35 g/mol .Physical And Chemical Properties Analysis
This compound is a yellow powder with a melting point of over 150°C . It is soluble in water . The exact density and boiling point are not specified .Scientific Research Applications
Catalysis and Chemical Reactions
Tetraamminepalladium(II) compounds, such as chloride and bromide variants, are utilized in catalytic processes like the Heck coupling reaction. The immobilization of these compounds on substances like hydrophilic graphite oxide has shown efficiency in catalysis, particularly in the transformation of styrene and bromobenzene to E-stilbene. This reaction typically requires specific conditions, such as high temperatures and the use of solvents like N-methylpyrrolidone or dimethylformamide (Mastalir, Hancsárik, & Szabó, 2020).
Electrochemical Applications
Tetraamminepalladium(II) compounds play a significant role in electrochemical studies. For instance, the electro-reduction of tetraamminepalladium(II) in ammonia-chloride solutions has been studied using techniques like cyclic voltammetry and electrochemical quartz crystal microbalance. These studies contribute to understanding the kinetics and mechanisms of reactions involving palladium complexes (Mech, Żabiński, Kowalik, & Fitzner, 2012).
Spectroscopy and Structural Analysis
Spectroscopic studies of tetraamminepalladium(II) compounds have been conducted to understand their structural and vibrational properties. For example, the vibrational spectra of tetraamminepalladium(II) perrhenate have been studied, providing insights into the behavior of these compounds at the molecular level. These studies often involve comparisons between experimental spectra and theoretical models, enhancing our understanding of these complex salts (Thompson, Lamb, Delley, & Franzen, 2017).
Synthesis of Complex Salts
Tetraamminepalladium(II) compounds are key in synthesizing various complex salts. For example, complex salts like tetraamminepalladium perrhenate and permanganate have been synthesized and analyzed using physicochemical methods. These studies often involve determining crystal structures and exploring thermal properties, which are critical for understanding the applications and behavior of these compounds under different conditions (Zadesenets, Khranenko, Shubin, Baidina, & Korenev, 2006).
Radiation Studies
Tetraamminepalladium(II) compounds have been studied under conditions like gamma radiation to understand their behavior and decomposition. Such studies are crucial for applications in areas where these compounds might be exposed to high-energy radiation, contributing to the development of more stable and efficient materials (Zheligovskaya, Chernova, Kileev, & Spitsyn, 1981).
Safety and Hazards
Tetraamminepalladium(II) bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tetraamminepalladium(II) bromide is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The mode of action of this compound involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate .
Biochemical Pathways
This compound affects various biochemical pathways depending on the specific reaction it is catalyzing. For instance, it has been used to prepare Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed more quickly and efficiently .
properties
IUPAC Name |
azane;dibromopalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSMPASLSGGOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Br[Pd]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583829 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44463-62-9 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminepalladium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)


![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)







